molecular formula C19H15N3O6 B11536193 Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate

Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate

Cat. No.: B11536193
M. Wt: 381.3 g/mol
InChI Key: XFEBWASWHYOUFZ-UHFFFAOYSA-N
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Description

ETHYL 2-CYANO-3-[4-(4-NITROBENZAMIDO)PHENYL]-3-OXOPROPANOATE is a complex organic compound that belongs to the class of cyanoacetates This compound is characterized by the presence of a cyano group, a nitrobenzamido group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-CYANO-3-[4-(4-NITROBENZAMIDO)PHENYL]-3-OXOPROPANOATE typically involves the following steps:

    Formation of the Nitrobenzamido Intermediate: This step involves the nitration of benzamide to form 4-nitrobenzamide.

    Condensation Reaction: The 4-nitrobenzamide is then reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the condensation process.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, ETHYL 2-CYANO-3-[4-(4-NITROBENZAMIDO)PHENYL]-3-OXOPROPANOATE.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Reduction of Nitro Group: Formation of 4-amino derivative.

    Reduction of Cyano Group: Formation of ethyl 2-amino-3-[4-(4-aminobenzamido)phenyl]-3-oxopropanoate.

    Substitution of Ester Group: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-CYANO-3-[4-(4-NITROBENZAMIDO)PHENYL]-3-OXOPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-CYANO-3-[4-(4-NITROBENZAMIDO)PHENYL]-3-OXOPROPANOATE involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    ETHYL 2-CYANO-3-[4-(4-AMINOBENZAMIDO)PHENYL]-3-OXOPROPANOATE: Similar structure but with an amino group instead of a nitro group.

    METHYL 2-CYANO-3-[4-(4-NITROBENZAMIDO)PHENYL]-3-OXOPROPANOATE: Similar structure but with a methyl ester instead of an ethyl ester.

    ETHYL 2-CYANO-3-[4-(4-NITROBENZAMIDO)PHENYL]-3-HYDROXYPROPANOATE: Similar structure but with a hydroxy group instead of an oxo group.

Uniqueness: ETHYL 2-CYANO-3-[4-(4-NITROBENZAMIDO)PHENYL]-3-OXOPROPANOATE is unique due to the presence of both a nitro group and a cyano group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

ethyl 2-cyano-3-[4-[(4-nitrobenzoyl)amino]phenyl]-3-oxopropanoate

InChI

InChI=1S/C19H15N3O6/c1-2-28-19(25)16(11-20)17(23)12-3-7-14(8-4-12)21-18(24)13-5-9-15(10-6-13)22(26)27/h3-10,16H,2H2,1H3,(H,21,24)

InChI Key

XFEBWASWHYOUFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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